Unique N-Terminal Residue Capability vs. Fmoc-Ser(tBu)-OH in Cyclic Tetrapeptide Cyclo(GSPE) Total Synthesis
H-Ser(tBu)-OtBu·HCl serves as a C-terminal protected N-terminal residue with a free α-amino group, a functional role that Fmoc-Ser(tBu)-OH—possessing an Nα-Fmoc protecting group—cannot fulfill without prior deprotection. In the total synthesis of the marine antimicrobial cyclic tetrapeptide cyclo(GSPE), the linear precursor H-Ser(tBu)-Pro-Glu(OtBu)-Gly-resin, assembled using H-Ser(tBu)-OtBu·HCl as the N-terminal residue, enabled successful head-to-tail cyclization via the sulfamylbutyryl safety-catch resin strategy to afford the target 12-membered cyclic tetrapeptide in 8–9% overall yield [1]. In contrast, all four possible linear precursors evaluated in the solution-phase cyclization approach failed entirely to produce the target cyclic peptide [1]. The free α-amino group of H-Ser(tBu)-OtBu·HCl is essential for constructing linear precursors terminating in an N-terminal serine residue, a requirement in fragment condensation and cyclization strategies that Nα-protected analogs cannot directly address.
| Evidence Dimension | Suitability as N-terminal residue for cyclization precursor assembly |
|---|---|
| Target Compound Data | Enabled successful cyclization: 8–9% overall yield |
| Comparator Or Baseline | Fmoc-Ser(tBu)-OH: requires prior Fmoc deprotection before N-terminal use; solution-phase precursors (without H-Ser(tBu)-OtBu·HCl-derived N-terminal serine): 0% yield (failed to produce cyclic peptide) |
| Quantified Difference | 8–9% yield vs. 0% yield; exclusive N-terminal serine incorporation capacity |
| Conditions | Solid-phase synthesis on sulfamylbutyryl safety-catch resin; head-to-tail cyclization of 12-membered tetrapeptide cyclo(GSPE) |
Why This Matters
The free α-amino group enables this compound to serve as a C-terminal protected N-terminal residue, a role that Nα-protected serine derivatives cannot fulfill without additional deprotection steps, making H-Ser(tBu)-OtBu·HCl essential for convergent fragment condensations and N-terminal cyclization precursor assembly.
- [1] Lim, H. A., Tan, L. T., and Chia, C. S. B. Exploring solution-phase cyclization and sulfamyl safety-catch resin strategies for the total synthesis of the marine antimicrobial cyclic tetrapeptide cyclo(GSPE). International Journal of Peptide Research and Therapeutics, 2013, 19(1), 25–31. View Source
